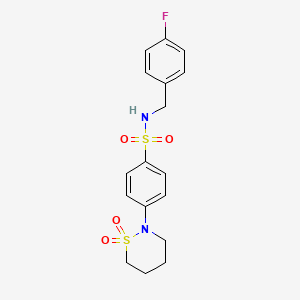

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazinan ring system sulfonated at the sulfur atom (1,1-dioxido group) and a 4-fluorobenzyl substituent on the sulfonamide nitrogen.

The synthesis of such compounds typically involves nucleophilic substitution reactions, Friedel-Crafts acylations, and cyclization steps. For example, benzenesulfonamide derivatives are often synthesized via reactions of sulfonyl chlorides with amines or hydrazides, followed by functionalization of the aromatic ring or heterocyclic systems . Spectral characterization (e.g., IR, NMR) confirms the presence of key functional groups, such as the sulfonamide S=O stretch (~1250 cm⁻¹) and fluorobenzyl aromatic protons (~7.2–7.4 ppm in ¹H-NMR) .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c18-15-5-3-14(4-6-15)13-19-26(23,24)17-9-7-16(8-10-17)20-11-1-2-12-25(20,21)22/h3-10,19H,1-2,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFOVMBTEBRYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a member of the benzenesulfonamide class, characterized by a unique thiazinan moiety that enhances its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a benzenesulfonamide core with a thiazinan ring and a fluorobenzyl substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. The following sections detail these activities.

Anticancer Activity

Research has demonstrated that compounds containing thiazinan rings often exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit key enzymes involved in cancer pathways, particularly those associated with the KRAS G12D mutation, which is prevalent in various cancers.

Key Findings:

- Cell Line Studies: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to have an IC50 value of against breast cancer cell lines (MDA-MB-468) and against leukemia cell lines (CCRF-CM) .

- Mechanism of Action: The compound appears to arrest the cell cycle at the G0-G1 and S phases and increases levels of cleaved caspases 3 and 9, indicating activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Thiazinan Ring | Enhances reactivity and binding affinity to target proteins |

| Fluorobenzyl Group | Increases lipophilicity and cellular uptake |

| Sulfonamide Moiety | Known for antibacterial and anticancer properties |

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

- Study on KRAS Mutant Cancers: A study focused on the inhibition of KRAS G12D mutant pathways showed that compounds similar to this compound could selectively bind to mutant KRAS proteins, leading to reduced cell proliferation .

- Cytotoxicity Assays: Additional cytotoxicity assays demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses .

Pharmacological Implications

The unique combination of thiazinan and sulfonamide functionalities in this compound suggests potential applications beyond oncology:

- Antimicrobial Properties: Similar compounds have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth .

- Anti-inflammatory Effects: The sulfonamide moiety is also associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

Compound A : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (Sulthiame)

Compound B : 5-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Compound C : 4-Bromo-2-fluoro-N-(4-fluorobenzyl)-N-(prop-2-ynyl)benzenesulfonamide

- Molecular Formula: C₁₆H₁₂BrF₂NO₂S

- Molecular Weight : 408.24 g/mol

- Key Features :

Compound D : 2-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide

- Molecular Formula : C₁₇H₁₉FN₄O₅S

- Molecular Weight : 410.42 g/mol

- Key Features: Pyrimidinecarboxamide core replaces the benzene ring, introducing additional hydrogen-bond donors (5-hydroxy and 6-oxo groups). Reported as an HIV-1 integrase inhibitor, highlighting its role in antiviral therapy .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.